![molecular formula C40H56O2S4Sn2 B12510376 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)
5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, particularly in the development of advanced materials and organic electronics.
Vorbereitungsmethoden
The synthesis of 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione typically involves a multi-step process. One common method includes the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often involve the use of solvents such as toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic solar cells and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties, making it valuable for various industrial applications.
Wirkmechanismus
The mechanism by which 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include the interaction with light to generate excitons, which are then separated into free charge carriers that can be harnessed for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione include:
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Known for its use in organic solar cells and photocatalysis.
Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-alt-4,7-bis(4-(2-ethylhexyl)thiophen-2-yl)thieno[3,4-c]pyrrole-4,6-dione]: Used in organic electronics and material science.
The uniqueness of 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione lies in its specific structural configuration, which provides distinct electronic properties that are advantageous for various advanced applications.
Eigenschaften
Molekularformel |
C40H56O2S4Sn2 |
|---|---|
Molekulargewicht |
934.6 g/mol |
IUPAC-Name |
5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C34H38O2S4.6CH3.2Sn/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24;;;;;;;;/h11-12,15-16,21-22H,5-10,13-14,19-20H2,1-4H3;6*1H3;; |
InChI-Schlüssel |
ATGMCINJSKIUTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)[Sn](C)(C)C)C5=CC=C(S5)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
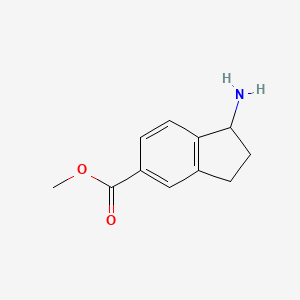
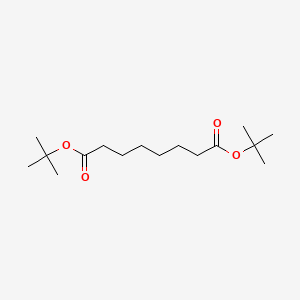
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
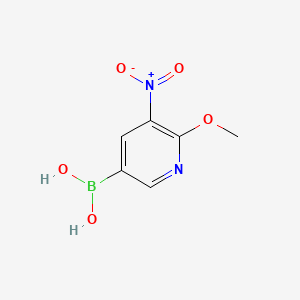
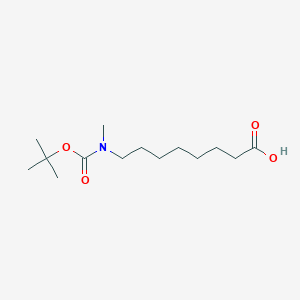
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)

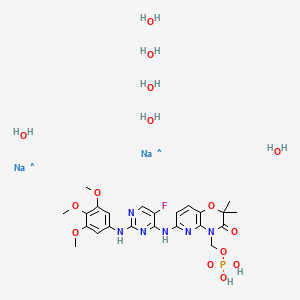
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)
![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)
